![molecular formula C7H6ClNO B13525247 2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
2-chloro-5-[(2S)-oxiran-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(2S)-oxiran-2-yl]pyridine is a chemical compound with the molecular formula C7H6ClNO It is a pyridine derivative that contains both a chlorine atom and an epoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2S)-oxiran-2-yl]pyridine typically involves the chlorination of 5-chloromethylpyridine followed by the formation of the epoxide group. One method involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH of the solution is adjusted to a range of 4-5, and nitrogen is introduced. The temperature is elevated to 80-100°C while stirring, and chlorine is introduced to form the chlorinated intermediate. The reaction mixture is then subjected to distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid triphosgene or diphosgene as chlorination agents to reduce the production of waste and improve yield. This method also minimizes the use of dimethylformamide (DMF), making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2S)-oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Epoxide Ring-Opening Reactions: The epoxide group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Epoxide Ring-Opening Reactions: These reactions typically occur under acidic or basic conditions, depending on the nucleophile used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Epoxide Ring-Opening Reactions: Products include β-amino alcohols, β-hydroxy ethers, and β-thioethers.
Scientific Research Applications
2-chloro-5-[(2S)-oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of epoxide-containing compounds on biological systems.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2S)-oxiran-2-yl]pyridine involves its interaction with nucleophiles due to the presence of the epoxide group. The epoxide ring is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The chlorine atom also makes the compound susceptible to substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an epoxide.
2-chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of an epoxide.
Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring instead of a pyridine ring
Uniqueness
2-chloro-5-[(2S)-oxiran-2-yl]pyridine is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-chloro-5-[(2S)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2/t6-/m1/s1 |
InChI Key |
ZZNUVWNPOYKIJD-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CN=C(C=C2)Cl |
Canonical SMILES |
C1C(O1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



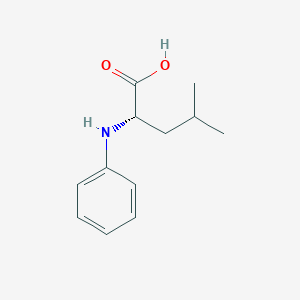

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
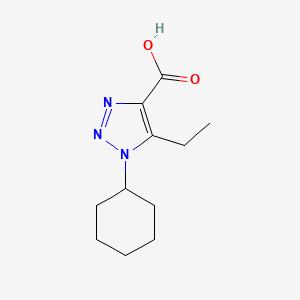
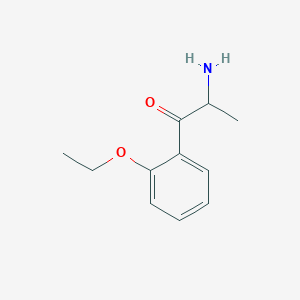
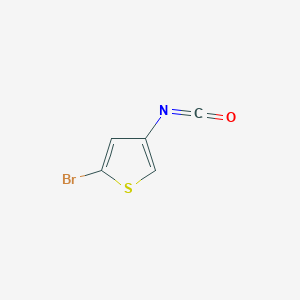

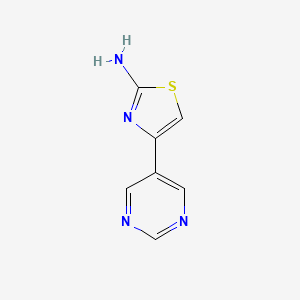
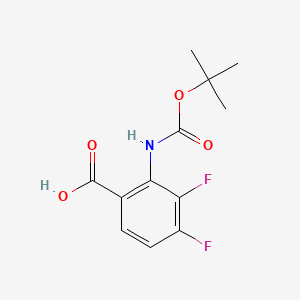
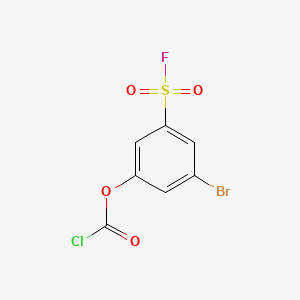

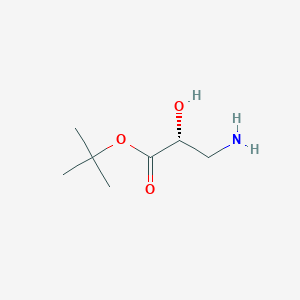
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
